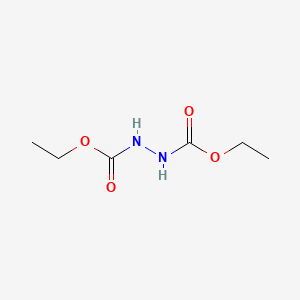

Diethyl 1,2-hydrazinedicarboxylate

描述

Significance and Research Context of Diethyl 1,2-Hydrazinedicarboxylate (DHDC)

This compound, also known as diethyl hydrazoformate, is a white crystalline solid with a melting point of 131-133 °C and a boiling point of 250 °C. sigmaaldrich.com Its importance in contemporary research stems from its versatile reactivity, attributable to the presence of both hydrazine (B178648) and carboxylate functional groups. evitachem.com This unique structural arrangement allows DHDC to participate in a wide array of chemical transformations, making it a valuable intermediate in organic synthesis.

The nucleophilic nature of the hydrazine moiety enables reactions with various electrophiles, forming the basis for the construction of more complex organic molecules. evitachem.com This reactivity is harnessed in diverse areas of chemical science, including the development of novel pharmaceuticals and agrochemicals. The compound's stability under standard laboratory conditions further enhances its utility as a reliable building block in multi-step synthetic sequences. evitachem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H12N2O4 |

| Molecular Weight | 176.17 g/mol sigmaaldrich.com |

| Appearance | White crystal |

| Melting Point | 131-133 °C sigmaaldrich.com |

| Boiling Point | 250 °C sigmaaldrich.com |

| CAS Number | 4114-28-7 sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Historical Perspectives on Hydrazinedicarboxylates and Their Derivatives

The study of hydrazine and its derivatives has a rich history dating back to the late 19th century. Hydrazine itself is a powerful reducing agent and a key component in various chemical reactions. nih.gov The development of hydrazinedicarboxylates, such as DHDC, represented a significant advancement, offering a more stable and manageable form of the hydrazine functional group.

Early research into hydrazinedicarboxylates focused on their fundamental reactivity and the synthesis of related compounds. For instance, historical methods for the preparation of ethyl hydrazodicarboxylate, a synonym for DHDC, involved the reaction of ethyl chloroformate with hydrazine hydrate (B1144303). orgsyn.org Over time, the synthetic utility of these compounds became increasingly apparent, leading to their adoption in a broader range of chemical applications. The ability to modify the carboxylate groups and the hydrazine nitrogen atoms has allowed for the creation of a diverse library of derivatives with tailored properties.

Role of DHDC as a Core Scaffold in Organic Synthesis

DHDC serves as a foundational building block, or scaffold, in the synthesis of a multitude of organic molecules. Its bifunctional nature allows for the introduction of two distinct substituents, providing a strategic advantage in the design of complex target molecules.

One of the key reactions involving DHDC is its oxidation to diethyl azodicarboxylate (DEAD), a widely used reagent in the Mitsunobu reaction for the stereospecific conversion of alcohols to other functional groups. The synthesis of DHDC itself is a crucial precursor step to obtaining DEAD. orgsyn.org

Furthermore, the hydrazine unit in DHDC can be incorporated into heterocyclic rings, which are prevalent structures in many biologically active compounds. For example, derivatives of 1,2,4-triazole, which can be synthesized from hydrazine-containing precursors, exhibit a wide range of bioactivities, including antimicrobial and antitumor effects. researchgate.net The versatility of DHDC as a scaffold is also demonstrated in its use for creating Schiff bases, compounds known for their applications as corrosion inhibitors. nih.gov

Current Research Trends and Future Outlook for DHDC Applications

Current research continues to explore the synthetic potential of DHDC and its derivatives. Scientists are actively investigating new methodologies that utilize DHDC to construct novel molecular architectures with potential applications in medicine and materials science.

A significant area of focus is the development of new catalysts and reaction conditions to enhance the efficiency and selectivity of reactions involving DHDC. For instance, the use of DHDC in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is a growing field of interest.

The future outlook for DHDC applications is promising. Its role as a versatile scaffold is expected to expand as researchers uncover new transformations and applications. The development of DHDC-based compounds for drug discovery remains a key area, with studies exploring their potential as agents for treating various diseases. nih.gov As the demand for sophisticated organic molecules grows, the importance of foundational building blocks like this compound in the chemical sciences is set to increase.

Structure

3D Structure

属性

IUPAC Name |

ethyl N-(ethoxycarbonylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMLAPZRDDWRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063307 | |

| Record name | 1,2-Hydrazinedicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | sym-Dicarbethoxyhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4114-28-7 | |

| Record name | 1,2-Diethyl 1,2-hydrazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4114-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Hydrazinedicarboxylic acid, 1,2-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004114287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl bicarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl bicarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl bicarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl bicarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Hydrazinedicarboxylic acid, 1,2-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Hydrazinedicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl bicarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLBICARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM7K3GHL4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diethyl 1,2 Hydrazinedicarboxylate

Classical Synthesis Routes to DHDC

The traditional methods for synthesizing Diethyl 1,2-hydrazinedicarboxylate have been well-established and are still widely referenced. These routes include the esterification of 1,2-hydrazinedicarboxylic acid, the direct hydrazinolysis of diethyl malonate, and the reaction of hydrazine (B178648) derivatives with ethyl chloroformate.

Esterification of 1,2-Hydrazinedicarboxylic Acid with Ethanol (B145695)

The Fischer esterification is a classic method for producing esters, and it can be applied to the synthesis of DHDC. masterorganicchemistry.comchemguide.co.uk This reaction involves treating 1,2-hydrazinedicarboxylic acid with an excess of ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uklibretexts.org The reaction is reversible and proceeds by heating the mixture to drive the equilibrium towards the formation of the ester and water. chemguide.co.uk

The general mechanism involves the protonation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the ester. masterorganicchemistry.com

Table 1: Reaction Parameters for Fischer Esterification

| Parameter | Description |

|---|---|

| Reactants | 1,2-Hydrazinedicarboxylic Acid, Ethanol |

| Catalyst | Concentrated Sulfuric Acid or Dry Hydrogen Chloride Gas |

| Conditions | Heating |

| Products | this compound, Water |

Direct Hydrazinolysis of Diethyl Malonate

Another established route involves the direct reaction of diethyl malonate with hydrazine hydrate (B1144303). researchgate.netnih.gov In this process, diethyl malonate is treated with hydrazine hydrate, which can lead to the formation of various products depending on the reaction conditions. While the primary goal is to achieve hydrazinolysis to form the desired dihydrazide, the reaction can sometimes yield unexpected products. For instance, in some cases, diethyl malonate can act as a leaving group, leading to the formation of azine compounds. researchgate.net

The reaction of diethyl malonate with hydrazine is a key step in the synthesis of various heterocyclic compounds, and by controlling the stoichiometry and reaction conditions, the formation of DHDC can be favored. wikipedia.org

Reactions of Hydrazine Derivatives with Ethyl Chloroformate

A widely used and efficient method for the synthesis of DHDC involves the reaction of hydrazine hydrate with ethyl chloroformate. orgsyn.org This reaction is typically carried out in a solvent such as ethanol. orgsyn.org The process involves the dropwise addition of ethyl chloroformate to a cooled solution of hydrazine hydrate and ethanol. A base, such as sodium carbonate, is often added to neutralize the hydrochloric acid formed during the reaction. orgsyn.org

This method is known for its good yields, often in the range of 81-85%. The reaction is exothermic and requires careful temperature control to ensure the desired product is formed and to avoid side reactions. orgsyn.org The resulting DHDC precipitates from the reaction mixture and can be purified by filtration and washing. orgsyn.org

Advanced and Green Chemistry Approaches in DHDC Synthesis

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of one-pot procedures and catalytic approaches for the synthesis of DHDC.

One-Pot Synthetic Procedures for DHDC

One-pot synthesis offers several advantages, including reduced reaction times, simplified work-up procedures, and minimized waste generation. researchgate.net Several one-pot methods for synthesizing derivatives of 1,3,4-oxadiazine from acylhydrazides have been developed, which share similarities with the synthesis of DHDC. nih.gov These methods often involve the in-situ generation of reactive intermediates that then undergo further reactions to form the final product. While a specific one-pot synthesis for DHDC is not extensively detailed in the provided results, the principles of one-pot synthesis are being applied to similar heterocyclic compounds, suggesting potential for its application in DHDC synthesis. researchgate.net

Catalytic Synthesis of DHDC

Catalytic methods offer a greener alternative to stoichiometric reactions by reducing the amount of reagents required and often leading to higher efficiency. While the classical methods for DHDC synthesis often use stoichiometric amounts of acid or base, research is ongoing into catalytic alternatives. For instance, various catalysts are being explored for the synthesis of hydrazine derivatives, which could potentially be adapted for DHDC synthesis. google.comorganic-chemistry.org The use of catalysts can lead to milder reaction conditions, improved yields, and easier product isolation.

Table 2: Comparison of Synthetic Approaches

| Approach | Advantages | Disadvantages |

|---|---|---|

| Classical Synthesis | Well-established, reliable | Often requires harsh conditions, may generate significant waste |

| One-Pot Synthesis | Efficient, reduced waste | May require careful optimization of reaction conditions |

| Catalytic Synthesis | Greener, milder conditions, high efficiency | Catalyst development can be challenging and costly |

Solvent-Free and Atom-Economic Approaches in DHDC Production

The pursuit of greener chemical processes has led to the exploration of solvent-free and atom-economic methods for the synthesis of various compounds, including hydrazides. researchgate.net One such promising technique is the use of grinding for the synthesis of hydrazides directly from carboxylic acids and hydrazine hydrate at room temperature. researchgate.net This method avoids the use of organic solvents, simplifying the workup procedure and reducing environmental impact. researchgate.net The reaction proceeds by grinding the reactants together in a mortar with a pestle, leading to the formation of a solid mass which can then be crystallized. researchgate.net

Atom economy, a concept developed by Barry Trost, is a crucial metric for evaluating the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. rsc.org In the context of this compound (DHDC) synthesis, the traditional method involves the reaction of ethyl chloroformate with hydrazine hydrate in the presence of a base like sodium carbonate. orgsyn.org

The atom economy for this reaction can be calculated using the following formula rsc.org: Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

An analysis of the reactants and the desired product reveals the following:

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 |

| Sodium Carbonate | Na₂CO₃ | 105.99 |

| This compound (Product) | C₆H₁₂N₂O₄ | 176.17 |

Note: The table above presents the molecular weights of the primary reactants and the final product involved in a common synthesis route for DHDC.

While specific solvent-free industrial-scale production data for DHDC is not widely published, the principles of green chemistry strongly advocate for the development of such processes to minimize waste and energy consumption. researchgate.net

Optimization and Yield Enhancement Strategies in DHDC Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. A well-established laboratory-scale synthesis involves the reaction of ethyl chloroformate with hydrazine hydrate. orgsyn.org Yields for this method are reported to be in the range of 81-85%. orgsyn.org

Several factors can be manipulated to enhance the yield:

Temperature Control : Maintaining the reaction temperature between 15°C and 20°C is crucial. orgsyn.org

Reagent Addition Rate : The dropwise addition of ethyl chloroformate and sodium carbonate solution must be carefully controlled to keep the temperature within the optimal range. orgsyn.org

Stoichiometry : A slight excess of ethyl chloroformate should be maintained throughout the reaction. The addition of ethyl chloroformate should be completed just before the addition of the sodium carbonate solution is finished. orgsyn.org

Reaction Time : After the addition of all reactants, allowing the mixture to stir for an additional 30 minutes ensures the reaction goes to completion. orgsyn.org

Chlorine in Oxidation Step : When oxidizing the related ethyl hydrazodicarboxylate, using an excess of chlorine can lead to the formation of higher-boiling point byproducts, which in turn lowers the yield of the desired ethyl azodicarboxylate. orgsyn.org

The following table summarizes key parameters for optimizing DHDC synthesis:

| Parameter | Optimal Condition | Rationale |

| Temperature | 15-20°C | Prevents side reactions and ensures controlled reaction rate. orgsyn.org |

| Reagent Ratio | Slight excess of ethyl chloroformate | Ensures complete conversion of hydrazine. orgsyn.org |

| Addition Sequence | Ethyl chloroformate addition finishes just before sodium carbonate solution | Maintains optimal stoichiometric balance throughout the reaction. orgsyn.org |

| Post-Addition Stirring | 30 minutes | Allows for the completion of the reaction. orgsyn.org |

Achieving a high yield of DHDC is dependent on the careful control of these reaction parameters.

Purification and Characterization of Synthesized DHDC for Research Purity

Following synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and other impurities, ensuring it meets the standards for research applications, which typically require an assay of 97% or higher. sigmaaldrich.comsigmaaldrich.com

The crude product obtained from the reaction is typically a precipitate. orgsyn.org The primary purification method involves the following steps:

Filtration : The precipitated solid is collected on a Büchner funnel. orgsyn.org

Washing : The collected solid is washed thoroughly with water to remove any water-soluble impurities and salts. orgsyn.org

Drying : The washed product is dried in an oven at 80°C to remove residual water. orgsyn.org

Recrystallization : For achieving higher purity, DHDC can be recrystallized from dilute ethanol. This process yields a melting point of 134–135°C for the purified compound. orgsyn.org

The identity and purity of the synthesized DHDC are confirmed through various characterization techniques. The key physical and spectroscopic properties are summarized below:

| Property | Value | Source(s) |

| Appearance | White crystal or powder | nih.gov |

| Molecular Formula | C₆H₁₂N₂O₄ | sigmaaldrich.comnist.gov |

| Molecular Weight | 176.17 g/mol | sigmaaldrich.comnih.govnist.gov |

| Melting Point | 131-133°C (lit.) | sigmaaldrich.comscientificlabs.ie |

| Boiling Point | 250°C (lit.) | sigmaaldrich.comscientificlabs.ie |

| Assay | ≥ 97% | sigmaaldrich.comsigmaaldrich.com |

Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are also essential for confirming the structure of the synthesized compound, as demonstrated in studies of related hydrazide derivatives. researchgate.netresearchgate.net Mass spectrometry can be used to confirm the molecular weight. nist.gov

Chemical Transformations and Reaction Mechanisms of Diethyl 1,2 Hydrazinedicarboxylate

Fundamental Reactivity of DHDC

DHDC is a stable, white crystalline solid with a melting point of 131-133 °C. sigmaaldrich.com Its fundamental reactivity is centered around the N-H bonds of the hydrazine (B178648) core.

While DHDC is the stable, reduced form of the reactive azo compound Diethyl Azodicarboxylate (DEAD), its own reactivity includes synthesis from hydrazine. The preparation of DHDC and its analogs typically involves the reaction of hydrazine hydrate (B1144303) with an alkyl chloroformate.

A fundamental reaction of hydrazines is their condensation with carbonyl compounds like aldehydes and ketones to form hydrazones. libretexts.org This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration. Although DHDC possesses the necessary N-H functionalities for this type of reaction, this specific transformation is less common for DHDC itself compared to its role in other synthetic contexts. However, the underlying chemical principle applies, where the nitrogen atoms of DHDC can act as nucleophiles towards electrophilic carbonyl centers.

DHDC in Mitsunobu Reaction Chemistry

The most prominent role of DHDC in organic synthesis is as a by-product in the Mitsunobu reaction. This reaction is a versatile method for converting primary and secondary alcohols into a wide array of functional groups, such as esters and ethers, with an inversion of stereochemistry. wikipedia.orgresearchgate.net

The Mitsunobu reaction is a redox condensation where a phosphine (B1218219), typically triphenylphosphine (B44618) (TPP), is oxidized to triphenylphosphine oxide (TPPO), and an azodicarboxylate, most commonly DEAD, is reduced to its corresponding hydrazine, DHDC. researchgate.net

The formation of DHDC is integral to the reaction, as DEAD acts as the hydrogen acceptor in the dehydration-condensation process. wikipedia.org Consequently, for every mole of alcohol substrate converted to product, one mole of DEAD is consumed and converted to one mole of DHDC. This 1:1 stoichiometric relationship means that significant quantities of by-products (DHDC and TPPO) are generated, which often complicates the purification and isolation of the desired product. rsc.org

Table 1: Stoichiometry of the Standard Mitsunobu Reaction

| Reactant/Product | Stoichiometric Ratio | Role |

| Alcohol | 1 | Substrate |

| Nucleophile (e.g., Carboxylic Acid) | 1 | Nucleophile |

| Triphenylphosphine (TPP) | 1 | Reducing Agent |

| Diethyl Azodicarboxylate (DEAD) | 1 | Oxidizing Agent |

| Desired Product | 1 | Product |

| Triphenylphosphine Oxide (TPPO) | 1 | By-product |

| Diethyl 1,2-hydrazinedicarboxylate (DHDC) | 1 | By-product |

The mechanism of the Mitsunobu reaction is complex, but the formation of DHDC is a direct consequence of the reduction of DEAD. The key steps are as follows:

Betaine (B1666868) Formation : Triphenylphosphine (TPP) performs a nucleophilic attack on diethyl azodicarboxylate (DEAD), forming a betaine intermediate. wikipedia.orgchemeurope.com

Proton Transfer : This betaine is a strong base that deprotonates the acidic nucleophile (e.g., a carboxylic acid), creating an ion pair. wikipedia.org

Alcohol Activation : The carboxylate anion deprotonates the alcohol, and the resulting alkoxide attacks the positively charged phosphorus atom of the TPP-DEAD adduct. This forms a key oxyphosphonium ion, activating the alcohol's hydroxyl group as a good leaving group. chemeurope.com

Nucleophilic Attack and Inversion : The nucleophile attacks the carbon atom bearing the activated hydroxyl group in a classic SN2 fashion, resulting in an inversion of stereochemistry at this center. wikipedia.org

By-product Formation : Throughout this process, DEAD is protonated, leading to its reduction. The final by-products are triphenylphosphine oxide and DHDC. wikipedia.orgresearchgate.net

A significant area of research in Mitsunobu chemistry has been the development of new reagents to simplify the removal of the DHDC and TPPO by-products.

Polymer-Supported Reagents: One approach involves using a polymer-supported triphenylphosphine. acs.orgcommonorganicchemistry.com This allows the resulting polymer-supported triphenylphosphine oxide to be removed by simple filtration. nih.gov While this solves the problem of one by-product, the soluble DHDC still remains in the reaction mixture, requiring chromatographic separation.

Modified Azodicarboxylates: A more direct solution involves modifying the azodicarboxylate reagent itself. A notable innovation is the development of di-p-chlorobenzyl azodicarboxylate (DCAD) . ucsb.eduacs.org DCAD is a stable, solid reagent that functions similarly to DEAD and DIAD (diisopropyl azodicarboxylate). organic-chemistry.org Its key advantage is that the corresponding hydrazine by-product, di-p-chlorobenzyl hydrazinedicarboxylate, is insoluble in common reaction solvents like dichloromethane (B109758) and precipitates out of the reaction mixture. ucsb.eduacs.org This allows for its easy removal by filtration, greatly simplifying product purification. organic-chemistry.org Furthermore, the recovered hydrazine by-product can be re-oxidized back to DCAD, allowing for its recycling. organic-chemistry.org

Other strategies include using azodicarboxamides, which can help with reactions involving less acidic nucleophiles, and developing catalytic versions of the Mitsunobu reaction that use a stoichiometric reoxidant to regenerate the azo reagent, thereby minimizing the amount of hydrazine by-product formed. rsc.orgtcichemicals.com

Table 2: Comparison of Azodicarboxylate Reagents in Mitsunobu Reactions

| Reagent | Form | By-product (Hydrazine) | By-product Separation |

| DEAD (Diethyl azodicarboxylate) | Liquid | DHDC (soluble) | Chromatography |

| DIAD (Diisopropyl azodicarboxylate) | Liquid | DIHDC (soluble) | Chromatography |

| DCAD (Di-p-chlorobenzyl azodicarboxylate) | Solid | Insoluble solid | Filtration ucsb.eduacs.org |

Oxidation Reactions of DHDC to Azo Intermediates

The oxidation of this compound (DHDC) to its corresponding azo compound, diethyl azodicarboxylate (DEAD), is a pivotal transformation that unlocks a diverse range of subsequent reactions. This section explores the nuances of this oxidation, particularly focusing on modern catalytic methods and the in situ applications of the resulting reactive azo intermediate.

Copper(II)-Catalyzed Aerobic Oxidation of DHDC

A significant advancement in the oxidation of hydrazides is the development of a copper(II)-catalyzed aerobic method. arkat-usa.orgworktribe.com This process utilizes a catalytic system comprising a copper(II) source, such as copper(II) chloride (CuCl₂), in conjunction with an oxazoline (B21484) ligand, like 2-ethyl-2-oxazoline. arkat-usa.orgresearchgate.net The reaction proceeds efficiently at room temperature under an air atmosphere, presenting a milder and more sustainable alternative to traditional, often harsh, oxidizing agents. arkat-usa.org

The copper(II)-oxazoline system facilitates the generation of the azo intermediate from DHDC. arkat-usa.orgworktribe.com This catalytic cycle is compatible with dienes, allowing for efficient in situ trapping of the newly formed azo compound. arkat-usa.org The use of molecular oxygen as the terminal oxidant is a key advantage, as it is an environmentally benign and readily available reagent. nih.gov While early examples of copper-catalyzed aerobic oxidation of hydrazines existed, the development of systems compatible with subsequent in situ reactions like the hetero-Diels-Alder represents a substantial methodological improvement. arkat-usa.org

In Situ Trapping of Azo Dienophiles via Hetero-Diels-Alder (HDA) Reactions

The azo intermediate generated from the oxidation of DHDC is a potent dienophile that can be trapped in situ through various cycloaddition reactions, most notably the hetero-Diels-Alder (HDA) reaction. arkat-usa.orgacs.org The HDA reaction between an azo compound and a conjugated diene is a well-established method for synthesizing 1,4-diamines, which are valuable building blocks in medicinal chemistry and natural product synthesis. arkat-usa.orgnih.gov

Competitive Ene-Reactions in Azo Compound Formation

In addition to the hetero-Diels-Alder reaction, the azo intermediate formed from DHDC oxidation can also participate in competitive ene-reactions, particularly when the substrate contains allylic protons. arkat-usa.orgnih.gov The ene reaction involves the reaction of an enophile (the azo compound) with an alkene containing an allylic hydrogen, resulting in the formation of a new sigma bond with a concomitant shift of the double bond and migration of the allylic hydrogen. nih.gov

The competition between the HDA and ene pathways is a known phenomenon in the chemistry of diethyl azodicarboxylate (DEAD). arkat-usa.org For example, the reaction of DEAD with 1,3-cyclohexadiene (B119728) is known to produce both the HDA adduct and the ene product. arkat-usa.org The chemoselectivity between these two pathways can often be influenced by factors such as the reaction temperature and the solvent used. arkat-usa.org

Chemoselectivity and Solvent Effects in DHDC Oxidation

The outcome of the oxidation of DHDC and the subsequent trapping reactions is highly dependent on the reaction conditions, with chemoselectivity being a key consideration. The choice of solvent and temperature can significantly influence the ratio of products, particularly in cases where competitive reaction pathways exist, such as the HDA versus the ene reaction. arkat-usa.org

For instance, the copper(II)-catalyzed aerobic oxidation of DHDC and its subsequent in situ trapping have been shown to be solvent-dependent. arkat-usa.org The polarity of the solvent can affect the rates of both the HDA and ene reactions, thereby altering the product distribution. tandfonline.com Research has demonstrated that for certain systems, the chemoselectivity of the trapping reaction is tunable by adjusting the solvent and temperature, allowing for the preferential formation of either the HDA cycloadduct or the ene product. arkat-usa.org This level of control is crucial for the targeted synthesis of specific molecular architectures.

Cycloaddition Reactions Involving DHDC Derivatives

The azo derivative of DHDC, diethyl azodicarboxylate (DEAD), is a versatile reagent in cycloaddition chemistry. Its electron-deficient nature makes it an excellent dienophile and enophile, enabling a wide array of transformations.

[4+2]-Cycloaddition Reactions with Conjugated Dienes

The [4+2]-cycloaddition, or hetero-Diels-Alder (HDA) reaction, between DEAD (generated from DHDC) and a conjugated diene is a cornerstone of its reactivity profile. arkat-usa.orgacs.org This reaction provides a direct route to 1,2,3,6-tetrahydropyridazine (B15268289) derivatives. acs.org The reaction is characterized by its high stereoselectivity and the formation of two new carbon-nitrogen bonds in a single step. acs.org

The HDA reaction of DEAD has been extensively studied with a variety of dienes, including acyclic, cyclic, and functionalized dienes. arkat-usa.orgacs.org For example, the reaction with 1,3-cyclohexadiene yields the corresponding bicyclic adduct. arkat-usa.org The utility of this reaction is further expanded through the use of chiral dienes or chiral catalysts, which can induce asymmetry in the cycloadducts, providing access to enantiomerically enriched nitrogen-containing heterocycles. acs.org The development of catalytic, enantioselective versions of the azo HDA reaction represents a significant area of research. nih.gov

Interactive Data Table: Reaction Outcomes in the Oxidation and Trapping of this compound

Application in Hetero-Diels-Alder Reactions for 1,4-Diamines

The synthesis of 1,4-diamines can be achieved through a powerful two-step sequence that begins with a hetero-Diels-Alder reaction. In this process, Diethyl azodicarboxylate (DEAD), the oxidized form of DHDC, functions as a potent azadienophile. It reacts with a 1,3-diene in a [4+2] cycloaddition to form a six-membered heterocyclic ring, specifically a 1,2,3,6-tetrahydropyridazine derivative.

The reaction is highly efficient for creating a carbon-nitrogen framework. The resulting cyclic adduct contains a nitrogen-nitrogen single bond within the newly formed ring. This N-N bond can then be cleaved in a subsequent reduction step, typically using catalytic hydrogenation or other reducing agents. The cleavage of this bond opens the ring to furnish the desired, appropriately substituted 1,4-diamine. This strategy provides a reliable method for the stereocontrolled synthesis of complex diamine structures, which are significant motifs in many biologically active molecules. The versatility of the Diels-Alder reaction allows for a wide variety of substituted dienes to be employed, leading to a diverse range of 1,4-diamine products.

Table 1: Examples of Hetero-Diels-Alder Reactions with Diethyl Azodicarboxylate (DEAD)

| Diene | Cycloadduct Product | Potential 1,4-Diamine (Post-Reduction) |

|---|---|---|

| 1,3-Butadiene | Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate | 1,4-Diaminobutane derivative |

| Isoprene (2-Methyl-1,3-butadiene) | Diethyl 4-methyl-1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate | 2-Methyl-1,4-butanediamine derivative |

| 2,3-Dimethyl-1,3-butadiene | Diethyl 4,5-dimethyl-1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate | 2,3-Dimethyl-1,4-butanediamine derivative |

Reactions of DHDC with Organometallic Reagents

The reactivity of the diethyl hydrazinedicarboxylate framework extends to reactions with organometallic compounds. Again, these reactions typically involve the highly electrophilic N=N double bond of Diethyl azodicarboxylate (DEAD), which readily undergoes addition reactions with various organometallic species.

Hexaalkylditins, which have the general structure R₃Sn-SnR₃, are known to react with DEAD in a characteristic addition reaction. In this process, the tin-tin single bond is cleaved, and each of the trialkylstannyl (R₃Sn-) groups adds across the nitrogen-nitrogen double bond of DEAD. This reaction is an example of the insertion of an electrophilic substrate (DEAD) into a metal-metal bond. The reaction proceeds readily, driven by the formation of two new, stable nitrogen-tin bonds.

The product of the addition of a hexaalkylditin to DEAD is a 1,2-bis(trialkylstannyl)-1,2-hydrazinedicarboxylate. This molecule is a stannyl-substituted derivative of the parent this compound (DHDC). In this product, a trialkylstannyl group is covalently bonded to each of the nitrogen atoms of the hydrazine core. These resulting organotin-nitrogen compounds are useful intermediates in organic synthesis.

Table 2: Synthesis of Stannyl-Substituted Hydrazinedicarboxylates

| Hexaalkylditin Reactant | Diethyl Azodicarboxylate (DEAD) | Product |

|---|---|---|

| Hexamethylditin (Me₃Sn-SnMe₃) | EtO₂C-N=N-CO₂Et | Diethyl 1,2-bis(trimethylstannyl)-1,2-hydrazinedicarboxylate |

| Hexaethylditin (Et₃Sn-SnEt₃) | EtO₂C-N=N-CO₂Et | Diethyl 1,2-bis(triethylstannyl)-1,2-hydrazinedicarboxylate |

Applications of Diethyl 1,2 Hydrazinedicarboxylate in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

The bifunctional nature of diethyl 1,2-hydrazinedicarboxylate makes it an ideal starting material for the construction of complex heterocyclic scaffolds. These structures are central to the development of new materials and therapeutic agents.

This compound serves as a crucial reagent in the synthesis of fused heterocyclic systems containing both pyrazole (B372694) and pyrimidine (B1678525) rings, such as pyrazolopyrimidines. These compounds are of significant interest due to their potential as therapeutic agents. For instance, in the synthesis of certain pyrazolopyrimidine derivatives investigated for their role as protein kinase inhibitors, this compound is a key reactant. google.comgoogle.comgoogle.com The synthesis often involves a multi-step sequence where the hydrazine (B178648) moiety of this compound is incorporated to form the pyrazole core, which is then fused with a pyrimidine ring. One patented method describes the preparation of tert-butyl 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-piperidinecarboxylate, where this compound is used in the reaction sequence. google.comgoogle.comgoogle.com

A significant application of this compound is in the synthesis of indazole derivatives. A method has been developed that involves a copper(II) acetate-catalyzed reaction of 2-formylboronic acids with this compound, followed by an acid or base-induced ring closure to form 1N-alkoxycarbonyl indazoles. researchgate.net This transformation can be efficiently carried out as a two-step, one-pot procedure. researchgate.net

Research has shown that while azodicarboxylates are effective in this synthesis, hydrazine dicarboxylates like this compound are also competent reaction partners. researchgate.net However, the use of the latter requires a stoichiometric amount of the copper(II) acetate (B1210297) for the crucial C-N bond formation step. researchgate.net It is proposed that the hydrazine dicarboxylate is oxidized in situ to the corresponding azodicarboxylate by the copper salt. researchgate.net

A variety of reaction conditions have been explored to optimize the yield of the indazole product. The choice of catalyst, solvent, and base plays a critical role in the efficiency of the reaction.

Table 1: Synthesis of Indazole 4a using this compound (7a) and 2-Formylphenylboronic acid (1a)

| Entry | Catalyst | Solvent | Additive | Yield (%) |

| 1 | 20 mol% Cu(OAc)₂ | MeCN | 3 equiv. TEA | 25 |

| 2 | 1 equiv. Cu(OAc)₂ | MeCN | 3 equiv. TEA | 66 |

| 3 | 1.5 equiv. Cu(OAc)₂ | MeCN | 3 equiv. TEA | Reduced Yield |

Data sourced from a study on indazole synthesis. researchgate.net

While this compound is a versatile reagent for synthesizing nitrogen-containing heterocycles, a direct and established role in the specific preparation of benzoxazole (B165842) derivatives is not prominently documented in the reviewed scientific literature. The synthesis of benzoxazoles typically involves the condensation of o-aminophenols with carboxylic acids or their derivatives, a reaction pathway where this compound is not a conventional reactant.

Role in Synthesis of Biologically Active Molecules

The ability of this compound to act as a precursor for various heterocyclic systems makes it an important compound in medicinal chemistry and agrochemical research.

This compound is implicated in the synthesis of molecules with potential pharmaceutical applications. It is a reagent in the synthesis of pyrazolopyrimidines, which have been investigated as therapeutic agents, particularly as inhibitors of protein kinases involved in cell signaling pathways. google.comgoogle.comgoogle.com Furthermore, it has been used in the stereo-inversion of galeterone, a compound investigated for its potential in treating prostate cancer, to produce its epimer. This process, however, was noted to be low-yielding and required extensive purification due to byproducts. google.com The compound is also a byproduct in the dehydrogenation of tetrahydro-β-carboline using diethyl azodicarboxylate (DEAD), a reaction relevant to the synthesis of compounds with neuroprotective properties like the P7C3 series of aminopropyl carbazoles. researchgate.net

Pyrazoles and their derivatives are a well-known class of compounds possessing a wide range of biological activities, including anti-inflammatory properties. researchgate.net this compound is a precursor in the synthesis of heterocyclic systems that may exhibit such activities. For example, it is used in the synthesis of cinnolines, a class of benzodiazines that have shown diverse therapeutic potential, including anti-inflammatory effects. researchgate.net The synthesis involves a copper-catalyzed annulation of a 2-(2-bromoalkenyl)aryl bromide with diethyl-1,2-hydrazinedicarboxylate. researchgate.net

Formation of 1,4-Diamines with Potential as Antitumor Agents

While direct synthesis of 1,4-diamines from this compound for antitumor applications is not extensively documented, the significance of the 1,4-diamine moiety in anticancer agents is well-established. For instance, certain 1,2-diaminocyclohexane derivatives have shown notable in vitro antiproliferative activities against various cancer cell lines, including breast, colon, and skin cancer. nih.gov These compounds are considered valuable lead structures for the development of new anticancer drugs. nih.gov Similarly, a series of 4,5-diamino-substituted-1,2-benzoquinones have been synthesized and evaluated for their antitumor activity, with some derivatives exhibiting potent cytotoxic effects. nih.gov The synthesis of these diamine-containing compounds often involves multi-step processes.

Although a direct route from DHDC is not prominent, its structural features suggest its potential as a precursor for such molecules. The hydrazine core of DHDC can, in principle, be cleaved and modified to introduce the necessary diamine functionality. Further research in this area could lead to novel synthetic pathways for creating 1,4-diamine structures with potential antitumor properties.

DHDC in Complex Molecular Architectures

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comtsijournals.com These materials have gained significant attention for their applications in gas storage, separation, and catalysis. mdpi.com The synthesis of MOFs often relies on the use of polydentate organic linkers that can coordinate to metal centers. tsijournals.com

Hydrazine derivatives, in general, have been utilized as functional components in the synthesis of MOFs. For example, a hydrazine-functionalized Hf-UiO-66 MOF has been prepared and successfully employed as a heterogeneous catalyst. rsc.org The hydrazine group in this context provides both Brønsted and Lewis acidic sites, contributing to the catalytic activity. rsc.org While specific examples detailing the direct incorporation of this compound as a primary linker in MOF synthesis are not prevalent in the literature, its bidentate nature and the presence of coordinating carbonyl and nitrogen atoms suggest its potential as a suitable candidate for the design and synthesis of novel MOFs. The ability to functionalize the hydrazine backbone of DHDC could offer a route to tailor the properties of the resulting frameworks for specific applications.

Chelating ligands are molecules that can form multiple bonds to a single central metal atom, forming a ring-like structure known as a chelate. purdue.edu This chelation effect generally leads to more stable metal complexes. Bidentate ligands, which form two bonds to a metal center, are a common class of chelating agents. purdue.edu

Hydrazine and its derivatives are known to act as ligands in coordination chemistry. nih.gov The two adjacent nitrogen atoms of the hydrazine moiety can coordinate to a metal center, and additional coordinating groups can be present on the substituents. For instance, hydrazone derivatives can exhibit various coordination modes, including κ²N,N side-on coordination. nih.gov this compound possesses two nitrogen atoms and two carbonyl oxygen atoms, all of which have lone pairs of electrons available for coordination. This structure makes it a potential bidentate or even a tetradentate chelating ligand. The coordination could occur through the two nitrogen atoms, the two oxygen atoms, or a combination of both, leading to the formation of stable metal complexes with diverse geometries and properties.

The synthesis of glycosyl hydrazine derivatives has been explored for their potential biological activities. In one study, the modification of hydrazones with sugar moieties was investigated to improve water solubility and modulate bioactivity. nih.gov While this research demonstrated that the addition of a sugar can significantly alter the biological profile, with some glycosyl derivatives showing enhanced antifungal activity, it did not specifically involve the preparation of glycosylsulfenyl hydrazine intermediates from this compound. nih.gov The synthesis of such intermediates would likely involve the reaction of a glycosylsulfenyl chloride with DHDC, a reaction pathway that warrants further investigation for the creation of novel bioactive compounds.

Catalytic Applications of DHDC and its Derivatives

Copper-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-nitrogen (C-N) bonds. nih.govorganic-chemistry.orgorganic-chemistry.org These reactions are crucial for the synthesis of a wide range of pharmaceuticals and functional materials. The Ullmann condensation, a classic example of a copper-catalyzed C-N bond-forming reaction, has been significantly improved over the years through the development of new ligands and reaction conditions.

Hydrazine derivatives have been successfully employed as coupling partners in copper-catalyzed N-arylation reactions. For instance, CuI-catalyzed coupling of N-acyl-N'-substituted hydrazines with aryl iodides has been shown to afford N-acyl-N',N'-disubstituted hydrazines with high regioselectivity. nih.govorganic-chemistry.org This method provides a facile route for the assembly of N,N-diaryl hydrazines. nih.govorganic-chemistry.org While the direct use of this compound as the nitrogen source in such reactions is not extensively detailed, its structure is analogous to the substrates used in these studies. It is plausible that DHDC could participate in similar copper-catalyzed C-N bond formation reactions, serving as a precursor to a variety of N-substituted hydrazine derivatives.

Development of Recyclable Azo Reagents for Mitsunobu Reactions

The core strategy behind developing recyclable azo reagents revolves around simplifying the separation of the reagent's reduced form from the reaction mixture, thereby enabling its regeneration and subsequent reuse. This has been primarily explored through two main avenues: immobilization of the azo functionality on a solid support and the use of soluble supports or modified structures that alter the by-product's solubility.

One of the most direct approaches involves attaching the azodicarboxylate moiety to a solid polymer support. This renders the reagent and its corresponding hydrazine by-product insoluble in the reaction medium, allowing for their easy removal by simple filtration. The recovered polymer-supported hydrazine can then be re-oxidized back to the active azo-reagent and reused in subsequent reactions. This methodology not only streamlines the purification process but also minimizes chemical waste.

Another innovative approach has been the development of Di-p-chlorobenzyl azodicarboxylate (DCAD), a stable, solid alternative to the traditionally used liquid DEAD. organic-chemistry.orgsmolecule.com The key advantage of DCAD lies in the properties of its corresponding hydrazine by-product. Upon completion of the Mitsunobu reaction, the di-p-chlorobenzyl hydrazinedicarboxylate precipitates from common organic solvents like dichloromethane (B109758), enabling its straightforward removal by filtration. organic-chemistry.orgresearchgate.net This solid by-product can then be efficiently re-oxidized to regenerate DCAD for subsequent use. researchgate.net

The synthesis of DCAD is a two-step process starting from p-chlorobenzyl alcohol. It is first treated with 1,1′-carbonyldiimidazole (CDI) to form a carbamate (B1207046), which is then reacted with hydrazine and subsequently oxidized with N-bromosuccinimide (NBS) to yield the final product. organic-chemistry.orgsmolecule.com

Beyond solid-supported reagents, researchers have also explored the use of azopyridines as recyclable alternatives to DEAD. organic-chemistry.org 4,4′-Azopyridine, for instance, has been shown to be an effective reagent in Mitsunobu esterification and thioesterification reactions. organic-chemistry.org The resulting hydrazine by-product is a solid that can be easily filtered from the reaction mixture and subsequently re-oxidized. organic-chemistry.org

The development of these recyclable azo reagents represents a significant step towards more sustainable and economically viable Mitsunobu reactions. By addressing the challenges associated with by-product removal and reagent recycling, these innovations pave the way for the broader application of this powerful transformation in both academic and industrial settings.

| Recyclable Azo Reagent | Synthesis Highlights | Reaction Conditions (Typical) | By-product Removal | Recyclability |

| Polymer-supported Diethyl Azodicarboxylate | Immobilization of a diethyl hydrazinedicarboxylate precursor onto a polymer resin followed by oxidation. | Reaction with alcohol, carboxylic acid, and triphenylphosphine (B44618) in a suitable solvent. | Filtration of the insoluble polymer-supported hydrazine by-product. | The recovered resin can be re-oxidized and reused. |

| Di-p-chlorobenzyl Azodicarboxylate (DCAD) | Two-step synthesis from p-chlorobenzyl alcohol via a carbamate intermediate, followed by reaction with hydrazine and oxidation. organic-chemistry.orgsmolecule.com | Reaction with alcohol, carboxylic acid, and triphenylphosphine in dichloromethane. | Precipitation of the solid di-p-chlorobenzyl hydrazinedicarboxylate by-product, followed by filtration. organic-chemistry.orgresearchgate.net | The filtered by-product can be re-oxidized to DCAD. researchgate.net |

| 4,4′-Azopyridine | Synthesized from aminopyridines. organic-chemistry.org | Reaction with carboxylic acid, alcohol, and triphenylphosphine in refluxing acetonitrile. organic-chemistry.org | Filtration of the solid hydrazine by-product. organic-chemistry.org | The by-product can be regenerated to the azo compound. organic-chemistry.org |

Theoretical and Computational Studies on Diethyl 1,2 Hydrazinedicarboxylate

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of reactions involving hydrazine (B178648) dicarboxylate systems. While direct computational studies on DHDC are not extensively published, research on its oxidized counterpart, Diethylazodicarboxylate (DEAD), offers significant insight into the reactivity of the core structure. These studies on DEAD are particularly relevant as they model the compound's engagement in sophisticated chemical transformations, such as reactions with Frustrated Lewis Pairs (FLPs).

Computational studies have been employed to map the potential energy surfaces for reactions between DEAD and FLPs, which are combinations of sterically hindered Lewis acids and bases. These calculations reveal the Gibbs free energy path, identifying the transition states and intermediates connecting reactants to products.

For instance, in the reaction of DEAD with a phosphine (B1218219) (e.g., PPh₃) and a borane (B79455) (e.g., BPh₃), DFT calculations show that the initial addition of the phosphine to DEAD is an exergonic process, forming a stable P-N adduct. nih.gov The subsequent addition of the borane to this intermediate can proceed through several pathways, leading to different isomers. Calculations of the energy profiles for these pathways help determine the most likely reaction mechanism by comparing the activation energies of the various transition states. nih.gov

One of the key applications of computational modeling is to understand and predict chemoselectivity—why a reaction yields one constitutional isomer over another. In the context of DEAD reacting with FLPs, DFT computations have been crucial in explaining the observed product distribution. nih.gov

The models show that both steric and electronic factors of the Lewis acid and base influence the final structure of the adduct. For example, the reaction can result in adducts with P-N/B-O linkages or P-N/B-N linkages. DFT calculations have demonstrated that for certain reactants, one isomeric form is significantly lower in energy than the others. nih.gov For example, with the less Lewis acidic BPh₃, the steric bulk of the phosphine dictates the outcome: less bulky phosphines favor the B-N/P-N product, whereas more sterically demanding phosphines lead to the B-O/N-P adduct. nih.gov These computational predictions of the lowest free energy isomers align with experimental observations, confirming the models' accuracy and providing a powerful tool for predicting reaction outcomes. nih.gov

Spectroscopic and Structural Analysis (excluding basic identification data)

Advanced spectroscopic and crystallographic techniques are essential for the detailed structural characterization of DHDC and its derivatives, providing precise information on connectivity, stereochemistry, and conformation.

While standard 1D ¹H and ¹³C NMR are used for basic identification, advanced 2D NMR techniques are necessary to elucidate the complex structures of DHDC adducts and derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish detailed bonding frameworks. youtube.comyoutube.com

COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. youtube.com

HSQC correlates protons directly to the carbons they are attached to, providing unambiguous C-H connectivity. youtube.com

HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together different fragments of a molecule. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine spatial proximity between protons, which helps in assigning stereochemistry. youtube.com

In the characterization of adducts formed from DEAD and FLPs, multinuclear NMR (³¹P and ¹¹B) is vital. The chemical shifts in these spectra are highly sensitive to the coordination environment of the phosphorus and boron atoms, allowing for clear differentiation between isomers (e.g., P-N/B-O vs. P-N/B-N). nih.gov The combination of experimental NMR data with DFT-computed NMR shifts provides a robust method for structure confirmation. nih.gov

Single-crystal X-ray diffraction provides definitive proof of molecular structure, including precise bond lengths, bond angles, and absolute stereochemistry. The crystal structure of a complex Schiff base derivative formed from a hydrazine precursor reveals key geometric details. nih.gov For instance, the planarity of the molecule and the specific bond lengths confirm the delocalization of electrons across the N-N bond and adjacent carbonyl groups.

In studies of DEAD-FLP adducts, X-ray crystallography has been used to unambiguously confirm the connectivity predicted by computational models. nih.gov For one such adduct, the structure revealed the formation of P-N and B-O bonds, with an N-N bond length of 1.441(2) Å. nih.gov This technique is the gold standard for validating the outcomes of complex chemical reactions and confirming the results of computational modeling.

| Bond | DEAD-FLP Adduct Bond Length (Å) nih.gov | Hydrazine Schiff Base Derivative Bond Length (Å) nih.gov |

|---|---|---|

| N-N | 1.441(2) | 1.419(7) |

| C=O | - | 1.212(8) / 1.213(8) |

| C=N | - | 1.274(7) / 1.275(7) |

| P-N | 1.684(1) | - |

| B-O | 1.522(2) | - |

The precise three-dimensional arrangement of atoms, or molecular geometry, is determined through crystallographic and computational methods. Conformational analysis examines the different spatial arrangements (conformers) that a molecule can adopt through rotation around single bonds.

In the crystal structure of a Schiff base derivative of hydrazine, the molecule is largely planar, with the dihedral angle between two phenyl ring mean planes being only 0.96(4)°. nih.gov In contrast, studies on other derivatives, such as those involving cyclohexane (B81311) rings, show distinct chair conformations. epa.gov The ethyl acetate (B1210297) groups in these structures can adopt extended conformations to minimize steric hindrance. epa.gov These geometric parameters are critical as the conformation of a molecule often dictates its biological activity and physical properties.

Insights from Computational Chemistry into Reactivity

Computational chemistry provides powerful tools to understand the reactivity of molecules by modeling their electronic structure, reaction pathways, and thermodynamics. For diethyl 1,2-hydrazinedicarboxylate and its closely related oxidized form, diethyl azodicarboxylate (DEAD), computational studies, particularly those using Density Functional Theory (DFT), have offered significant insights into their reaction mechanisms.

Quantum chemical calculations have been instrumental in analyzing the thermodynamics and frontier molecular orbitals (HOMO and LUMO) of reactants and products in reactions involving hydrazine derivatives. For instance, in studies of pseudo-Michael reactions, where a hydrazinyl group acts as a nucleophile, computational methods have been used to confirm the structure of the resulting adducts. These studies also investigate the thermodynamics of the reaction.

One such study focused on the reaction between (E)-1-aryl-2-hydrazinyl-4,5-dihydro-1H-imidazoles and diethyl (ethoxymethylene)malonate (DEEM). The calculations revealed that the reaction is exothermic, indicating that the products are thermodynamically more stable than the reactants. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a basis for understanding the charge transfer during the reaction. The HOMO of the hydrazine derivative (nucleophile) and the LUMO of the DEEM (electrophile) are key to the reaction's feasibility.

The reactivity of the oxidized form, diethyl azodicarboxylate (DEAD), has also been extensively modeled. DEAD is a potent electron acceptor, a property that computational studies can quantify and explain. DFT computations have been employed to study the reactions of DEAD with Frustrated Lewis Pairs (FLPs). nih.gov These studies analyze the energies of different potential products, showing, for example, that isomers with P−N and O−B linkages can be the most thermodynamically stable products, depending on the specific phosphines and boranes used. nih.gov These computational findings are crucial for predicting reaction outcomes and are often validated by experimental data, such as NMR spectroscopy. nih.gov

The table below summarizes key thermodynamic and frontier orbital energy data from a computational study on a pseudo-Michael reaction involving a hydrazine derivative, illustrating the type of insights gained from such calculations.

Table 1. Calculated Thermodynamic and Frontier Orbital Energy Data for a Pseudo-Michael Reaction

| Parameter | Reactant 1 (Hydrazine derivative) | Reactant 2 (DEEM) | Product |

|---|---|---|---|

| Enthalpy (H) (kcal/mol) | -689.4 | -817.9 | -1524.3 |

| Gibbs Free Energy (G) (kcal/mol) | -612.5 | -746.8 | -1376.8 |

| HOMO Energy (eV) | -5.32 | -6.91 | -5.74 |

| LUMO Energy (eV) | -0.98 | -1.22 | -0.87 |

These computational models are essential for rationalizing observed reactivity and for predicting the outcomes of new chemical transformations. They provide a molecular-level picture that complements experimental observations, detailing the electronic features and steric factors that govern the course of reactions involving this compound and its derivatives. nih.gov

Medicinal Chemistry and Biological Interactions of Diethyl 1,2 Hydrazinedicarboxylate Derivatives

Exploration of DHDC Derivatives for Therapeutic Effects

The modification of the DHDC structure has been a key strategy for discovering new therapeutic agents. This exploration has yielded compounds with potential applications against complex diseases like cancer and various microbial infections.

A notable area of research has been the synthesis and evaluation of DHDC derivatives for their antiproliferative and antimicrobial properties. One such study focused on a series of azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD). These compounds were assessed for their ability to inhibit the growth of several human cancer cell lines.

The results indicated that many of the synthesized compounds displayed significant activity against breast cancer cells. Specifically, several azomethine derivatives showed potent anticancer activity against the T47D breast cancer cell line, with some exhibiting greater potency than the standard chemotherapy drug, Doxorubicin. rsc.org For instance, one derivative, compound 2j , demonstrated strong activity against three different cancer cell lines simultaneously, with IC₅₀ values that were considerably lower than the control drug. rsc.org

In addition to anticancer potential, these derivatives were also screened for antimicrobial effects. The parent compound, DHDC, has been noted for its antibacterial activity against Staphylococcus aureus and Escherichia coli. uni.lu The synthesized DDTD derivatives were tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). rsc.org One particular derivative containing a nitrofurfural fragment showed the most potent effect against all three microbial species. rsc.org

Table 1: Anticancer Activity of Selected Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) Azomethine Derivatives

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference Compound (Doxorubicin) IC₅₀ (µM) |

|---|---|---|---|

| 2b | T47D (Breast Cancer) | 2.3 | 15.5 |

| 2c | T47D (Breast Cancer) | 12.1 | 15.5 |

| 2e | T47D (Breast Cancer) | 13.2 | 15.5 |

| 2k | T47D (Breast Cancer) | 7.1 | 15.5 |

| 2l | T47D (Breast Cancer) | 8.6 | 15.5 |

| 2j | T47D, MCF-7, Hela, Ishikawa | Potent activity reported | - |

The synthesis of derivatives from a parent compound is a common strategy in medicinal chemistry to enhance biological activity and selectivity. Hydrazide derivatives, in general, are known to possess a wide range of therapeutic effects, including anti-inflammatory, antitumor, and cardiovascular activities. ijirset.com

In the case of DDTD, the synthesis of azomethine derivatives (Schiff bases) was a key step in augmenting its biological potential. rsc.org This process involves the condensation of the primary amino groups on the DDTD scaffold with various aldehydes and ketones. ijirset.com This derivatization introduces new functional groups and extends the molecule's structure, which can lead to improved interactions with biological targets. The varied substitutions on the aromatic rings of the aldehydes used in the synthesis allowed for a systematic exploration of how different chemical features influence anticancer and antimicrobial efficacy. rsc.org The enhanced potency of the derivative containing a nitrofurfural moiety highlights how specific structural modifications can significantly boost the desired biological effects. rsc.org

Interaction Studies with Biological Molecules and Metal Ions

The biological activity of hydrazone derivatives, which are structurally related to DHDC derivatives, is often linked to their ability to interact with and form stable complexes with metal ions. rsc.orgmdpi.com These compounds possess functional groups like carbonyl and imine moieties that can chelate metal ions, forming stable coordination complexes. rsc.org

The formation of these metal complexes can significantly enhance the therapeutic properties of the parent ligand. researchgate.net Research on hydrazone-metal complexes has shown that this coordination can lead to potent anticancer and antimicrobial effects. frontiersin.org For example, copper(II) complexes of certain hydrazone derivatives have demonstrated high cytotoxic activity against cancer cell lines, inducing apoptosis through mechanisms that include the generation of reactive oxygen species (ROS) and causing DNA damage. nih.gov

The versatile coordination chemistry of hydrazones allows them to form stable complexes with a variety of metals, including copper, zinc, silver, and gold. rsc.orgresearchgate.net This interaction with metal ions is a critical aspect of their mechanism of action, as the resulting complexes often exhibit enhanced biological activity compared to the free ligands. This enhancement is attributed to the metal center's ability to influence factors like redox activity and binding affinity to biological targets such as proteins and DNA. rsc.org The metal complexes can show improved antibacterial activity by more effectively disrupting microbial cell membranes or inhibiting essential enzymes. frontiersin.org

Enzyme Inhibition Studies with DHDC Derivatives

A key mechanism through which DHDC derivatives exert their therapeutic effects is by inhibiting specific enzymes involved in disease pathology. The structural features of these compounds make them suitable candidates for interacting with the active sites of various enzymes.

For example, certain derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been shown to induce enzymatic inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B) in a concentration-dependent manner. rsc.org PTP-1B is a key enzyme in signaling pathways and is considered a therapeutic target for conditions like diabetes and obesity.

In a broader context, studies on other structurally related chiral hydrazide-hydrazone derivatives have demonstrated significant inhibitory activity against several other enzymes. These studies revealed that specific derivatives could effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the management of Alzheimer's disease. The same family of compounds also showed inhibitory potential against tyrosinase and urease. Molecular docking studies have helped to elucidate the interaction patterns between these hydrazone derivatives and the target enzymes, confirming their potential as enzyme inhibitors.

Table 2: Enzyme Inhibition Profile of Hydrazide and Hydrazone Derivatives

| Compound Class/Derivative | Target Enzyme | Reported Activity |

|---|---|---|

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives | Protein Tyrosine Phosphatase 1B (PTP-1B) | Concentration-dependent inhibition |

| Chiral hydrazide-hydrazone derivative (3b with nitro group) | Acetylcholinesterase (AChE) | Best inhibition profile in its series |

| Chiral hydrazide-hydrazone derivative (3d) | Butyrylcholinesterase (BChE) | Most active compound in its series |

| Chiral hydrazide-hydrazone derivative (3d) | Tyrosinase | Good activity reported |

| Chiral hydrazide-hydrazone derivative (3d) | Urease | Good activity reported |

Future Directions and Emerging Research Areas

Sustainable Synthesis and Catalysis with DHDC

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the production of DHDC is no exception. Traditional synthesis routes for DHDC and its oxidized form, diethyl azodicarboxylate (DEAD), often rely on hazardous reagents like ethyl chloroformate and chlorine, leading to significant environmental concerns. sigmaaldrich.com A notable conventional method involves the reaction of hydrazine (B178648) hydrate (B1144303) with ethyl chloroformate in the presence of sodium carbonate to yield DHDC, which is then oxidized to DEAD using chlorine gas. sigmaaldrich.com

Future research is focused on developing more environmentally benign pathways. One promising approach involves the use of diethyl carbonate as a clean and non-polluting raw material. A patented method describes the synthesis of DHDC through the reaction of diethyl carbonate with ethyl carbazate (B1233558) in the presence of sodium ethoxide. mdpi.comevitachem.com This method offers the advantages of recyclable raw materials, simpler operation, and lower energy consumption, making it suitable for industrial-scale production. mdpi.comevitachem.com Furthermore, the oxidation of DHDC to DEAD can be achieved using hydrogen peroxide with a bromine-based catalyst, which is a greener alternative to chlorine. mdpi.com

Another innovative and sustainable method is the light-accelerated "on-water" hydroacylation of dialkyl azodicarboxylates. nih.gov This photochemical approach uses water as a solvent and a 390 nm light source to facilitate the reaction between aldehydes and dialkyl azodicarboxylates, producing acyl hydrazides in good to excellent yields with short reaction times. nih.gov This method's reliance on a green solvent and light acceleration represents a significant step towards sustainable chemical synthesis. nih.gov

While DHDC is primarily known as a reagent, its potential as a catalyst in sustainable chemistry is an emerging area of interest. Although direct catalytic applications of DHDC are not yet widely reported, its structural features suggest potential roles in various catalytic processes. The development of catalysts for sustainable applications, such as biomass conversion, water treatment, and renewable energy production, is a major focus of modern chemistry. yaruichem.commdpi.com The bifunctional nature of DHDC, with its two carbamate (B1207046) groups and N-N bond, could be exploited in the design of new organocatalysts or as a ligand for metal-based catalysts in green chemical transformations. nih.govacs.org

Novel Reactivity Modes of DHDC in Complex Synthesis

The established reactivity of DHDC and its oxidized counterpart, diethyl azodicarboxylate (DEAD), primarily revolves around their use in reactions like the Mitsunobu reaction. nih.govresearchgate.net However, recent research has begun to uncover novel reactivity modes, expanding the synthetic utility of this class of compounds.

A significant discovery is the mechanistically novel reaction of diaryl-1,2-diones with DEAD and triphenylphosphine (B44618), which leads to the formation of N,N-dicarboethoxy monohydrazones. korambiotech.comnih.govresearchgate.net This reaction is particularly noteworthy because it proceeds through a nitrogen-to-nitrogen migration of a carboethoxy group. korambiotech.comnih.govresearchgate.net The proposed mechanism involves the initial formation of a zwitterionic intermediate from the reaction of triphenylphosphine and DEAD. This intermediate then reacts with the diaryl-1,2-dione, ultimately leading to the rearranged product. This discovery opens up new avenues for the synthesis of complex hydrazone derivatives that were not previously accessible.

The exploration of such novel reactivity is crucial for the synthesis of complex molecules, including natural products and pharmaceuticals. The ability of the dialkyl azodicarboxylate framework to participate in diverse carbon-nitrogen bond-forming reactions makes it a valuable tool for synthetic chemists. nih.gov Future research in this area will likely focus on further elucidating the mechanisms of these new reactions and expanding their scope to a wider range of substrates. Understanding and harnessing these novel reactivity modes will enable the development of more efficient and creative synthetic strategies for a variety of target molecules.

Advanced Materials Science Applications Beyond MOFs

While DHDC has been utilized in the synthesis of metal-organic frameworks (MOFs), its potential in other areas of advanced materials science is an emerging field of investigation. The unique structural characteristics of DHDC, particularly its bifunctionality, make it a candidate for the development of novel polymers and functional materials.